molecular formula C16H24O B12645385 2-Cyclopentyl-6-isobutyl-p-cresol CAS No. 93841-36-2

2-Cyclopentyl-6-isobutyl-p-cresol

Cat. No.: B12645385
CAS No.: 93841-36-2
M. Wt: 232.36 g/mol
InChI Key: GIAQITHFOGVYNA-UHFFFAOYSA-N
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Description

2-Cyclopentyl-6-isobutyl-p-cresol is a synthetic phenolic compound characterized by a para-methylphenol (p-cresol) backbone substituted with a cyclopentyl group at the 2-position and an isobutyl group at the 6-position. Its structure combines two branched alkyl substituents, which influence its physical properties, reactivity, and applications.

Properties

CAS No.

93841-36-2

Molecular Formula

C16H24O

Molecular Weight

232.36 g/mol

IUPAC Name

2-cyclopentyl-4-methyl-6-(2-methylpropyl)phenol

InChI

InChI=1S/C16H24O/c1-11(2)8-14-9-12(3)10-15(16(14)17)13-6-4-5-7-13/h9-11,13,17H,4-8H2,1-3H3

InChI Key

GIAQITHFOGVYNA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C2CCCC2)O)CC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-6-isobutyl-p-cresol can be achieved through several methods. One common approach involves the alkylation of p-cresol with cyclopentyl and isobutyl groups. This reaction typically requires the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-pressure reactors and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-6-isobutyl-p-cresol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .

Scientific Research Applications

2-Cyclopentyl-6-isobutyl-p-cresol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-6-isobutyl-p-cresol involves its interaction with specific molecular targets. The compound can bind to receptor sites or enzymes , modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-t-Butyl-p-cresol ([2409-55-4])

  • Structure : Features a tert-butyl group at the 2-position and a methyl group at the 4-position.
  • Physical Properties : Melting point (55°C), insoluble in water, soluble in oxygenated solvents .
  • Synthesis : Produced via Friedel-Crafts alkylation of p-cresol with isobutylene .
  • Comparison: The tert-butyl group is bulkier than cyclopentyl, likely increasing steric hindrance and reducing reactivity in electrophilic substitutions.

2-(2H-Benzotriazol-2-yl)-6-(isobuten-1-yl)-p-cresol ([2170-37-8])

  • Structure : Benzotriazole moiety at the 2-position and isobutenyl group at the 6-position.
  • Physical Properties : Molecular weight 279.34; room-temperature stability .
  • Applications : Functions as a UV stabilizer due to the benzotriazole group, which absorbs UV radiation .
  • Comparison : The benzotriazole group introduces electronic conjugation absent in 2-cyclopentyl-6-isobutyl-p-cresol, altering UV activity. The isobutenyl group (vs. isobutyl) may reduce steric bulk but increase hydrophobicity.

6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) ([50992-45-5])

  • Structure : Dimeric cresol with methylene bridges, chlorine substituents, and isopropyl groups.
  • Physical Properties : Molecular weight 381.34; higher molecular weight correlates with reduced volatility .
  • Applications : Likely used as an antimicrobial or polymer additive due to chlorine’s electron-withdrawing effects .
  • Comparison: The dimeric structure and chlorine substituents enhance thermal stability but increase toxicity risks compared to non-halogenated analogues like this compound.

Physicochemical Properties

Property This compound (Predicted) 2-t-Butyl-p-cresol 2-(2H-Benzotriazol-2-yl)-6-(isobuten-1-yl)-p-cresol
Molecular Weight ~250 (estimated) 164.25 279.34
Melting Point Likely 40–60°C (similar alkyl substituents) 55°C Not reported
Solubility Organic solvents (e.g., ethanol, acetone) Oxygenated solvents Room-temperature stable, soluble in organics
Key Functional Groups Phenol, cyclopentyl, isobutyl Phenol, tert-butyl Phenol, benzotriazole, isobutenyl

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